molecular formula C13H13NO3 B12906380 3-(1-Acetyl-1H-indol-3-yl)propanoic acid CAS No. 22949-13-9

3-(1-Acetyl-1H-indol-3-yl)propanoic acid

Cat. No.: B12906380
CAS No.: 22949-13-9
M. Wt: 231.25 g/mol
InChI Key: DXQFXWYBFSJKRK-UHFFFAOYSA-N
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Description

3-(1-Acetyl-1H-indol-3-yl)propanoic acid (CAS No: 869947-44-4) is a chemical reagent designed for research and development applications . This indole-based compound serves as a valuable synthetic intermediate or precursor in medicinal chemistry for the design and synthesis of novel bioactive molecules . Structurally related 3-(1-aryl-1H-indol-5-yl)propanoic acid analogs have been explored as a class of small-molecule inhibitors, demonstrating significant potential in pharmacological research . Specifically, such indole-based propanoic acids have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory process . Optimized compounds within this structural family have shown oral efficacy in preclinical models of inflammation, such as tetradecanoyl phorbol acetate-induced ear edema in mice, highlighting their research value in developing new therapeutic agents . The compound is offered with a guarantee of high purity and identity. It is intended for research purposes by qualified laboratory professionals only. This product is not intended for diagnostic or therapeutic use in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22949-13-9

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-(1-acetylindol-3-yl)propanoic acid

InChI

InChI=1S/C13H13NO3/c1-9(15)14-8-10(6-7-13(16)17)11-4-2-3-5-12(11)14/h2-5,8H,6-7H2,1H3,(H,16,17)

InChI Key

DXQFXWYBFSJKRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 1 Acetyl 1h Indol 3 Yl Propanoic Acid and Analogues

Strategic Approaches for the Construction of the Indole (B1671886) Nucleustandfonline.com

The synthesis of the indole ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions developed to afford this important motif. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis and its Variantstandfonline.com

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com The versatility of this method allows for the preparation of a wide array of substituted indoles. byjus.com

The mechanism proceeds through several key steps: the phenylhydrazone tautomerizes to an enamine, which, after protonation, undergoes a chem-station.comchem-station.com-sigmatropic rearrangement. wikipedia.orgbyjus.com This rearrangement breaks the N-N bond and forms a new C-C bond. The resulting diimine intermediate then cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgbyjus.com A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. wikipedia.orgmdpi.com

Over the years, several variants have expanded the scope of the Fischer synthesis.

Buchwald Modification: This variant utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, providing access to N-arylhydrazones that can then undergo the Fischer cyclization. wikipedia.org

Japp-Klingemann Modification: This reaction allows for the synthesis of hydrazones from β-keto-acids or β-keto-esters and an aryl diazonium salt, which can then be used in the Fischer synthesis. youtube.com

The synthesis of indole-3-propanoic acid derivatives, the backbone of the title compound, can be envisioned using the Fischer synthesis by reacting a suitable phenylhydrazine with a γ-keto acid or its ester equivalent, such as levulinic acid.

Batcho, Fukuyama, and Gassmann Indole Synthesis Methodologiestandfonline.com

Beyond the Fischer synthesis, other named reactions provide strategic alternatives for constructing the indole nucleus, particularly for accessing specific substitution patterns.

Leimgruber-Batcho Indole Synthesis: This method is a popular alternative to the Fischer synthesis, especially in the pharmaceutical industry, due to its high yields and mild conditions. wikipedia.org It proceeds in two steps from an o-nitrotoluene derivative. First, reaction with a formamide (B127407) acetal (B89532) (like N,N-dimethylformamide dimethyl acetal) and an amine (like pyrrolidine) forms a β-enamino nitro compound. wikipedia.org In the second step, this intermediate undergoes reductive cyclization, typically using catalysts like Raney nickel or palladium on carbon (Pd/C), to furnish the indole. wikipedia.org This method has been extended to the synthesis of 3-substituted indoles by functionalizing the intermediate enamine before the cyclization step. tandfonline.com

Fukuyama Indole Synthesis: This powerful method facilitates the synthesis of 2,3-disubstituted or 3-substituted indoles through a radical cyclization process. chem-station.comwikipedia.org The reaction starts from a 2-alkenylthioanilide or an o-isocyanostyrene and employs a radical initiator, such as AIBN or triethylborane, along with a reducing agent, most commonly tributyltin hydride. wikipedia.orgsynarchive.com A key advantage is its tolerance for a wide range of functional groups. wikipedia.org More recent developments have focused on iron-catalyzed versions to avoid the use of toxic tin reagents, making the process more environmentally friendly. nih.gov

Gassman Indole Synthesis: The Gassman synthesis is a one-pot procedure that yields substituted indoles from an aniline (B41778) and a ketone bearing a thioether substituent. wikipedia.orgsynarchive.com The mechanism involves the N-chlorination of the aniline, followed by the addition of the keto-thioether to form a sulfonium (B1226848) ion. wikipedia.org A base then promotes a chem-station.comsynarchive.com-sigmatropic rearrangement to give an ortho-substituted aminoketone, which subsequently cyclizes to a 3-thiomethylindole. wikipedia.orgresearchgate.net The 3-thiomethyl group can often be removed using Raney nickel if the unsubstituted 3-position is desired. wikipedia.org

Table 1: Comparison of Indole Synthesis Methodologies

Synthesis MethodTypical Starting MaterialsKey TransformationCommon Position of SubstitutionReference
FischerPhenylhydrazine, Aldehyde/KetoneAcid-catalyzed chem-station.comchem-station.com-sigmatropic rearrangement2,3-disubstituted wikipedia.orgbyjus.com
Leimgruber-Batchoo-NitrotolueneReductive cyclization of an enamineUnsubstituted at C2/C3 (can be modified for C3) tandfonline.comwikipedia.org
Fukuyamao-Isocyanostyrene or 2-AlkenylthioanilideRadical cyclization3-substituted or 2,3-disubstituted chem-station.comwikipedia.org
GassmanAniline, α-Thio-ketone chem-station.comsynarchive.com-Sigmatropic rearrangement3-thioalkyl substituted wikipedia.orgsynarchive.com

Contemporary Indole Annulation Reactions

Modern organic synthesis has introduced a variety of innovative annulation (ring-forming) reactions, often catalyzed by transition metals, to construct complex indole structures with high efficiency and selectivity.

Palladium-catalyzed reactions are particularly prominent. For instance, the Larock indole annulation, a type of domino reaction, can be used to assemble tricyclic indole systems from ortho-iodoaniline derivatives and internal alkynes. mdpi.com Another powerful palladium-catalyzed approach involves the reductive N-heteroannulation of 2-nitrostyrenes, which is notable for its excellent functional group tolerance. orgsyn.org Other contemporary methods include [3+2] annulation reactions, such as the scandium-catalyzed reaction of 2-indolylmethanols with propargylic alcohols, and transition-metal-free [3+3] annulations of indol-2-ylmethyl carbanions with nitroarenes to form fused polycyclic systems like indolo[3,2-b]quinolines. researchgate.netnih.gov

Regioselective Functionalization at the Indole Nitrogen (N-1 Acetylation)nih.govtandfonline.com

The synthesis of 3-(1-Acetyl-1H-indol-3-yl)propanoic acid from 3-(1H-indol-3-yl)propanoic acid requires the selective acylation of the indole nitrogen (N-1). While the C-3 position of indole is generally more nucleophilic and prone to electrophilic attack, various methods have been developed to achieve chemoselective N-acylation. nih.govorganic-chemistry.org

Methods for N-Acetylation of Indoles

Several strategies exist for the N-acetylation of indoles, each with its own advantages regarding reaction conditions and substrate scope.

Base-Mediated Acetylation: A common and effective method involves the deprotonation of the indole N-H with a base, followed by quenching with an acetylating agent. A reported procedure utilizes powdered potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at room temperature to generate the indolyl anion, which then reacts with acetic anhydride (B1165640) to afford the N-acetylindole in good yield. tandfonline.com The use of DMSO is key, as it strongly solvates the potassium cation, increasing the reactivity of the indolyl anion and favoring N-acetylation over C-acetylation. tandfonline.com

Direct Acylation with Carboxylic Acids: A more atom-economical approach involves the direct coupling of the indole with a carboxylic acid. One such method employs boric acid as a catalyst to facilitate the N-acylation of indole with various carboxylic acids in refluxing mesitylene (B46885). clockss.org

Dehydrogenative Coupling: N-acylated indoles can be synthesized via the dehydrogenative coupling of indoles with primary alcohols. nih.gov This process, often catalyzed by oxidants like tetrapropylammonium (B79313) perruthenate (TPAP), involves the in-situ oxidation of the alcohol to an aldehyde, which then forms an aminal intermediate with the indole that is further oxidized to the N-acyl product. nih.gov

Thioesters as Acylating Agents: Thioesters have been developed as stable and effective acyl sources for the chemoselective N-acylation of indoles. nih.gov These reactions are typically performed at elevated temperatures in the presence of a base like cesium carbonate. nih.gov

Optimization of Reaction Conditions for 1-Acetylation

The choice of reaction conditions is critical for achieving high yields and selectivity in the N-acetylation of indoles. Optimization involves balancing factors such as the reactivity of the acetylating agent, the strength of the base, the choice of solvent, and the reaction temperature.

For instance, the use of highly reactive acyl chlorides often requires a base to neutralize the HCl byproduct. Phase-transfer catalysis has been employed in this context, using sodium hydroxide in a dichloromethane/water system with a phase-transfer catalyst. clockss.org However, these conditions can be harsh.

The method using potassium hydroxide in DMSO with acetic anhydride is notable for its mild, room-temperature conditions and high selectivity for N-acetylation. tandfonline.com This contrasts with methods requiring elevated temperatures, such as the boric acid-catalyzed reaction in refluxing mesitylene or the use of thioesters in xylene at 140 °C. nih.govclockss.org The dehydrogenative coupling with alcohols also requires an oxidizing agent and can be sensitive to the electronic properties of the indole substrate. nih.gov The optimal method for a specific substrate like 3-(1H-indol-3-yl)propanoic acid would need to consider the potential for side reactions involving the carboxylic acid side chain.

Table 2: Selected Methods for N-Acetylation of Indoles

ReagentsCatalyst/BaseSolventTemperatureKey FeaturesReference
Acetic AnhydrideKOHDMSORoom Temp.Mild conditions, high N-selectivity tandfonline.com
Carboxylic AcidBoric AcidMesityleneRefluxDirect acylation, atom-economical clockss.org
Primary AlcoholTPAP (catalytic)Toluene-Dehydrogenative coupling, forms amide from alcohol nih.gov
ThioesterCs₂CO₃Xylene140 °CUses stable acyl source nih.gov

Elaboration of the Propanoic Acid Side Chain at Indole C-3

The introduction and modification of the propanoic acid side chain at the C-3 position of the indole nucleus is a cornerstone in the synthesis of these compounds. Various methodologies have been developed to achieve this transformation efficiently.

Synthetic Routes for the Introduction of the Propanoic Acid Moiety

Several synthetic routes are available for the introduction of the propanoic acid moiety at the C-3 position of the indole ring. These methods can be broadly categorized into direct C-3 alkylation and multi-step approaches involving the formation of an intermediate which is then converted to the desired side chain.

One common approach involves the Friedel-Crafts alkylation of indole with a suitable three-carbon electrophile. For instance, the reaction of indole with acrylic acid or its esters can yield the corresponding 3-indolepropanoic acid derivative. However, these reactions can sometimes lead to a mixture of N- and C-alkylated products, and the control of regioselectivity is crucial.

A significant advancement in this area is the development of multicomponent reactions (MCRs) . A one-pot, three-component procedure has been reported for the synthesis of 3-indolepropionic acids from commercially available starting materials, offering high yields without the need for chromatographic purification. nih.gov

Another versatile method is the Palladium-catalyzed C-H functionalization of indoles. While this method is often employed for arylation, it can be adapted for alkylation. For instance, Pd(II)-catalyzed C-H functionalization of free (NH) indoles with various directing groups at the C-3 position has been demonstrated. nih.govacs.org However, the choice of the directing group is critical to avoid undesired side reactions like decarboxylation or migration of existing functional groups. nih.govacs.org

The N-acetylation of the indole nitrogen can be performed either before or after the introduction of the C-3 side chain. Direct N-acylation of indole-3-propanoic acid can be achieved using various acetylating agents. Alternatively, N-acetylindole can be used as the starting material for C-3 alkylation. The N-acetyl group can influence the reactivity and regioselectivity of the subsequent C-3 functionalization. For instance, N-protected 3-acetylindoles have been shown to undergo C4-arylation without the migration of the acetyl group, a side reaction observed in unprotected 3-acetylindoles. nih.govacs.org

A summary of selected synthetic routes for the introduction of the propanoic acid moiety is presented in the table below.

Starting MaterialReagent(s)ProductKey Features
IndoleAcrylic Acid3-(1H-Indol-3-yl)propanoic acidDirect C-3 alkylation
Indole, Aldehyde, Malonic acid derivativeMulticomponent Reaction3-Indolepropionic acid derivativesOne-pot synthesis, high efficiency
N-AcetylindolePropanoic acid precursorThis compoundC-3 alkylation of pre-functionalized indole
Indole-3-propanoic acidAcetic anhydrideThis compoundN-acetylation of the pre-formed side chain

Stereochemical Considerations in Side Chain Synthesis

The propanoic acid side chain of this compound contains a stereocenter if a substituent is present at the α- or β-position of the acid moiety. The control of stereochemistry is often crucial for the biological activity of the final molecule.

Several strategies have been developed for the stereoselective synthesis of related β-aryl-β-hydroxypropanoic acids, which can serve as analogues or precursors. researchgate.net These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For example, the stereoselective synthesis of syn- and anti-3a-hydroxyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid has been achieved through oxidative ring formation. researchgate.net

While specific studies on the stereoselective synthesis of this compound are limited, the principles established for other indole derivatives can be applied. For instance, the use of chiral catalysts in the alkylation of N-acetylindole with a prochiral electrophile could provide a route to enantiomerically enriched products. The enantioselective N-alkylation of indoles has been achieved using chiral phosphoric acids, demonstrating the feasibility of controlling stereochemistry at the indole nitrogen, which can influence subsequent reactions. mdpi.com

Total Synthesis and Modular Approaches for Complex Indole-Propanoic Acid Systems

The this compound scaffold serves as a valuable building block in the total synthesis of more complex natural products and designed molecules. A modular approach, where pre-functionalized indole-propanoic acid units are coupled with other molecular fragments, is a powerful strategy for the rapid generation of diverse chemical libraries.

The functionalization of the indole ring, particularly at positions other than C-3, allows for the construction of intricate molecular architectures. Transition-metal-catalyzed C-H functionalization has emerged as a key tool for achieving selective modifications at the C-2, C-4, C-5, C-6, and C-7 positions of the indole nucleus. acs.org For example, Pd(II)-catalyzed C-4 arylation of 3-acetylindoles has been reported, providing a route to novel analogues. nih.govacs.org

The synthesis of ethyl 3,3-di(1H-indol-3-yl)propanoate and its N-alkylated derivatives showcases a modular approach where two indole units are linked through a propanoate spacer. nih.gov This strategy can be extended to incorporate the N-acetyl group, leading to complex dimeric structures.

Exploration of Green Chemistry Principles in the Synthesis of Indole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact and improve sustainability. This includes the use of safer solvents, renewable starting materials, and catalytic methods that reduce waste and energy consumption.

One-pot multicomponent reactions, as mentioned earlier for the synthesis of 3-indolepropionic acids, are inherently greener as they reduce the number of synthetic steps and purification procedures. nih.govias.ac.in The use of water as a solvent in these reactions further enhances their green credentials. ias.ac.in

The development of catalytic methods for C-H functionalization also aligns with green chemistry principles by avoiding the need for pre-functionalized substrates and reducing the generation of stoichiometric byproducts. nih.govacs.orgacs.org Furthermore, the use of biodegradable catalysts, such as pyruvic acid in the synthesis of isoxazole (B147169) derivatives, demonstrates a move towards more environmentally friendly catalytic systems. ias.ac.in

In the context of N-acylation, traditional methods often rely on reactive and hazardous reagents like acyl chlorides. Greener alternatives, such as the direct acylation of indoles with carboxylic acids, are being explored to mitigate these issues.

The following table summarizes some green approaches relevant to the synthesis of indole-propanoic acid derivatives.

Green Chemistry PrincipleApplication in Indole SynthesisExample
Atom EconomyMulticomponent reactionsOne-pot synthesis of 3-indolepropionic acids. nih.gov
Use of Safer SolventsAqueous reaction mediaPyruvic acid-catalyzed synthesis of isoxazoles in water. ias.ac.in
CatalysisC-H functionalizationPalladium-catalyzed C-H arylation of indoles. nih.govacs.org
Renewable FeedstocksUse of bio-based starting materialsSynthesis of indole derivatives from naturally occurring precursors.
Reduction of DerivativesAvoiding protecting groupsDirect functionalization of free (NH) indoles. nih.govacs.org

Biological Activities and Mechanistic Pathways of 3 1 Acetyl 1h Indol 3 Yl Propanoic Acid Derivatives

Investigation of Therapeutic Potential in Disease Models (Preclinical Focus)

Derivatives of 3-(1-Acetyl-1H-indol-3-yl)propanoic acid have been investigated in a variety of preclinical disease models, demonstrating a broad range of biological effects. These studies highlight the potential of the indolepropanoic acid scaffold as a basis for the development of novel therapeutic agents.

Anticancer Research: Cellular and Molecular Targets

The anticancer potential of indole (B1671886) derivatives is a significant area of research. Various analogs have been shown to exhibit cytotoxic effects against a range of cancer cell lines through diverse mechanisms.

A notable derivative, 3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid, has demonstrated potent pro-apoptotic activity. mdpi.comresearchgate.netnih.gov In a study utilizing the Jurkat cell line, this compound was found to be a powerful inducer of apoptosis. mdpi.comresearchgate.netnih.gov After a 24-hour incubation period, it was observed that a significant majority of the cells entered the late stages of apoptosis. mdpi.comnih.gov

Another study on a series of indole-aryl amide derivatives identified a compound that selectively induced apoptosis in HT29 colon cancer cells. researchgate.net

Table 1: Cytotoxic Activity of 3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid

Cell LineIC50 (µM)
JurkatData not specified
K562Data not specified
U937Data not specified
HL60Data not specified
The synthesized azadiperoxide exhibited cytotoxic effects on all tested tumor cell lines, with its cytotoxicity reported to be significantly higher than that of artemisinin. mdpi.comnih.gov

The anticancer effects of these derivatives are also linked to their ability to modulate the cell cycle. The same 3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid that induces apoptosis also affects the cell cycle of cancer cells. mdpi.comresearchgate.netnih.gov

Furthermore, a study on 28-indole-betulin derivatives, which incorporate an indole moiety, revealed that these compounds can cause cell cycle arrest. nih.gov Specifically, one derivative was shown to arrest MCF-7 breast cancer cells in the G1 phase, thereby preventing their progression into the S phase. nih.gov An indole-aryl amide derivative was also found to cause cell cycle arrest in the G1 phase in HT29 cells. researchgate.net

While direct evidence for the regulation of p-EGFR, p-MEK, p-ERK, and LC3-II by this compound is not available, research on related indole derivatives points to their interaction with key signaling pathways in cancer.

New pyrazolinyl-indole derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a critical target in cancer therapy. mdpi.com Molecular docking studies have further supported the potential of certain indole derivatives to interact with and inhibit EGFR. mdpi.com

In the context of peripheral nerve injury, Indole-3-propionic acid (IPA) has been shown to promote Schwann cell proliferation by activating the PI3K/AKT pathway. nih.gov The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer.

Research on Indole-3-propionic acid (IPA) in a model of diabetic neuropathy demonstrated its ability to modulate the PERK-IRE1-ATF4-CHOP signaling pathway, which is involved in the endoplasmic reticulum stress response. nih.gov

Anti-inflammatory Research: Immunomodulatory Effects

The immunomodulatory and anti-inflammatory properties of indole derivatives have been well-documented, particularly for Indole-3-propionic acid (IPA).

Indole-3-propionic acid (IPA) has been shown to exert anti-inflammatory effects by modulating the NF-κB pathway. nih.gov In a study on osteoarthritis, IPA was found to alleviate chondrocyte inflammation by acting on the AhR/NF-κB axis. nih.gov It significantly inhibited the expression of inflammatory mediators, including cyclooxygenase-2 (COX-2). nih.gov

A series of novel 3-acetylindole (B1664109) derivatives were synthesized and evaluated for their in-vitro anti-inflammatory activity. thepharmajournal.com The study, which used the inhibition of albumin denaturation technique, found that many of these compounds exhibited promising anti-inflammatory effects. thepharmajournal.com

Furthermore, a study on N-methylsulfonyl-indole derivatives identified compounds with dual COX-2/5-LOX inhibitory activity, suggesting a broad-spectrum anti-inflammatory potential with a potentially improved safety profile. nih.gov Indole derivatives have also been explored as specific COX-2 inhibitors. nih.gov

Table 2: Effect of Indole-3-propionic acid (IPA) on Inflammatory Markers in IL-1β-stimulated Chondrocytes

Inflammatory MarkerEffect of IPA Treatment
NF-κBInactivated
COX-2Expression Inhibited
iNOSExpression Inhibited
TNF-αExpression Inhibited
IL-6Expression Inhibited
This table summarizes the findings from a study on the anti-inflammatory effects of IPA in an in-vitro model of osteoarthritis. nih.gov

Antimicrobial Research: Antibacterial and Antifungal Studies

Derivatives of the indole-propanoic acid scaffold have shown significant promise as antimicrobial agents, with activity documented against a variety of bacterial and fungal pathogens. Research has explored how modifications to the core structure influence its efficacy.

Indole-3-propionic acid (IPA) itself, a metabolite produced by the human gut microbiota, has been identified as an unusual antibiotic with selective activity against a broad spectrum of mycobacteria, including drug-resistant Mycobacterium tuberculosis. nih.gov Its mechanism involves mimicking tryptophan to act as an allosteric inhibitor of the enzyme anthranilate synthase (TrpE), thereby blocking tryptophan biosynthesis in the pathogen. nih.gov

Various synthetic derivatives have also been evaluated. The oxidized product of IPA, γ-spirolactone, has demonstrated both antibacterial and antifungal properties. researchgate.net Another study synthesized a series of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid derivatives which showed notable activity against Proteus mirabilis and Bacillus subtilis. researchgate.net Furthermore, indole derivatives have been found to possess potent antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii, a critical priority pathogen. nih.gov Specifically, 7-hydroxyindole (B18039) displayed synergistic antimicrobial activity with conventional drugs and was capable of both inhibiting biofilm formation and eradicating mature biofilms. nih.gov

The introduction of other heterocyclic moieties, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, to the indole structure has yielded compounds with a broad spectrum of antimicrobial activity, with some derivatives showing particular promise against Methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei. nih.gov

Table 1: Selected Antimicrobial Activities of Indole-Propanoic Acid Derivatives

Derivative ClassTarget Organism(s)Observed EffectReference(s)
Indole-3-propionic acid (IPA)Mycobacterium tuberculosisInhibition of tryptophan biosynthesis nih.gov
7-HydroxyindoleAcinetobacter baumannii (XDR)Antimicrobial, antibiofilm, synergistic with other antibiotics nih.gov
Indole-triazole conjugatesStaphylococcus aureus (MRSA), Candida kruseiPotent antibacterial and antifungal activity nih.gov
γ-spirolactone (oxidized IPA)Various bacteria and fungiGeneral antimicrobial activity researchgate.net
Substituted propanoic acidsProteus mirabilis, Bacillus subtilisAntibacterial activity researchgate.net
3-Aryl-3-(furan-2-yl)propanoic acidsCandida albicans, E. coli, S. aureusAntifungal and antibacterial activity mdpi.com

Antidiabetic Research: Glucose Homeostasis and Related Targets

Derivatives of indole-propanoic acid have emerged as a significant area of research for the treatment of type 2 diabetes mellitus (T2DM). Their mechanism of action is primarily centered on the activation of G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), which plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS). acs.orgnih.gov

GPR40 is highly expressed in pancreatic β-cells and is a key target for enhancing insulin release in a glucose-dependent manner, which mitigates the risk of hypoglycemia. nih.govmdpi.com A series of 2-aryl-substituted indole-5-propanoic acid derivatives have been designed and synthesized to act as potent GPR40 agonists. acs.org

Initial studies identified several potent agonists, such as compounds 8h , 8i , and 8o , which demonstrated high efficacy in reporter assays. nih.govnih.govacs.org Further optimization led to the discovery of compounds 4k (3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid) and 4o (3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid). acs.org These compounds were characterized as GPR40 full agonists, capable of activating both the Gq and Gs signaling pathways, unlike partial agonists which only activate the Gq pathway. acs.org This dual activation is significant for promoting robust insulin secretion. In vivo studies confirmed that compound 4o significantly improved glycemic control. acs.org

The primary therapeutic benefit of GPR40 agonism is the enhancement of glucose-stimulated insulin secretion (GSIS). nih.govnih.gov When blood glucose levels rise, pancreatic β-cells metabolize the glucose, leading to an increase in the ATP/ADP ratio, which triggers insulin release. nih.gov GPR40 agonists developed from the indole-propanoic acid scaffold amplify this effect. acs.orgnih.gov

In vitro studies using the MIN-6 insulinoma cell line have consistently shown that potent GPR40 agonists from this chemical series lead to a significant increase in GSIS. nih.govebi.ac.uk For instance, the full agonists 4k and 4o were shown to have potent GSIS and glucagon-like peptide 1 (GLP-1) secretory effects, positioning them as promising candidates for further development as novel treatments for type 2 diabetes. acs.org

Table 2: GPR40 Agonist Activity of Selected Indole-5-Propanoic Acid Derivatives

CompoundStructure (2-Aryl Substitution)GPR40 Agonist Activity (EC₅₀)Key FindingReference(s)
8o 2,5-Dibromophenyl9.4 nMPotent GPR40 agonist nih.govnih.govacs.org
8i 2-Bromo-5-methoxyphenyl37.8 nMPotent GPR40 agonist nih.govnih.govacs.org
8h 2-Bromo-5-fluorophenyl58.6 nMPotent GPR40 agonist nih.govnih.govacs.org
4k 4-Fluoro-2-methylphenylNot specifiedPotent GPR40 full agonist (Gq/Gs) acs.org
4o 2,5-DimethylphenylNot specifiedPotent GPR40 full agonist with in vivo efficacy acs.org

Neuroprotective Properties and Neurological Disorder Research

Indole-3-propionic acid (IPA) and its derivatives are recognized for their significant neuroprotective effects, making them compounds of interest for neurological disorders such as Alzheimer's disease, ischemic stroke, and migraine. nih.govmdpi.comnih.gov

One of the primary mechanisms of IPA's neuroprotective action is its potent free-radical scavenging and antioxidant activity. nih.gov It has been shown to protect neurons from oxidative damage and cell death induced by amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease. nih.gov Unlike some other antioxidants, IPA does not exhibit pro-oxidant effects. nih.gov Furthermore, related indole–phenolic derivatives have been developed as multifunctional agents that combine antioxidant, metal-chelating, and anti-aggregation properties to combat Alzheimer's pathology. nih.gov

In the context of ischemic stroke, serum levels of IPA were found to be significantly lower in a mouse model of the condition. nih.gov Administration of IPA was shown to alleviate brain infarction and neurological impairment by reducing neuroinflammation, partly by modulating the activity of regulatory T cells and inhibiting reactive astrogliosis. nih.gov

Recent studies have also implicated IPA in the pathophysiology of migraine. mdpi.comnih.gov Elevated levels of IPA were observed in migraine patients, particularly those with episodic migraine, suggesting a potential compensatory or protective role against the nitrosative stress associated with the condition. mdpi.comnih.gov In a model of diabetic neuropathy, IPA treatment was found to attenuate endoplasmic reticulum (ER) stress and improve mitochondrial function, further highlighting its broad neuroprotective capabilities. nih.gov

Other Emerging Pharmacological Activities (e.g., Anticonvulsant, Antimalarial, Antiviral)

Beyond the major areas already discussed, derivatives of the indole scaffold have shown a wide range of other pharmacological activities.

Antiviral: An indole-3-carboxylic acid derivative was found to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. nih.gov The indole scaffold is also a key component in compounds active against other viruses, including HIV and HCV. nih.gov

Antimalarial: Bisindole derivatives, particularly those linked by a sulfonamide bridge, have demonstrated antimalarial activity against the multidrug-resistant K1 strain of Plasmodium falciparum. acs.org The most potent compound in one study was a bisindole with a 4-methoxy substitution. acs.org The indole ring is a core feature of many antiplasmodial agents that act by inhibiting hemozoin formation or targeting the parasite's PfATP4 ion pump. nih.gov

Anticonvulsant: While direct studies on indole-propanoic acid are limited, related indole derivatives conjugated with a 1,2,4-triazole ring have been reported to possess anticonvulsant properties, indicating the potential of this chemical class in neurological applications. mdpi.com

Structure-Activity Relationship (SAR) Analyses

The biological activity of indole-propanoic acid derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) analyses have provided key insights into the features required for potency in different therapeutic areas.

For Antidiabetic Activity (GPR40 Agonism): SAR studies have been extensive. The carboxylic acid moiety of the propanoic acid tail is crucial for activity, forming a network of polar interactions with key amino acid residues (Arg183, Arg258, Tyr91) in the GPR40 binding pocket. nih.gov The indole N-H group also contributes to binding affinity through hydrogen bonding. nih.gov The most significant variations in potency come from substitutions on the 2-aryl group. Small, appropriately positioned substituents on this phenyl ring, such as in 2,5-dimethylphenyl (4o ) or 4-fluoro-2-methylphenyl (4k ), were found to produce highly potent full agonists. acs.org Bulky or certain electronic substitutions can dramatically alter efficacy.

For Antimicrobial Activity: SAR in this area is diverse. For antibacterial activity, one study found that an (S)-configuration and the presence of hydrophobic substituents on a side chain enhanced potency. researchgate.net In the case of antimalarial bisindole-sulfonamides, the bisindole structure was superior to monoindoles, and activity was modulated by substituents on the sulfonamide-linked phenyl ring. acs.org For activity against A. baumannii, the position of a hydroxyl group on the indole ring was critical, with 7-hydroxyindole being particularly effective. nih.gov

For Neuroprotective Activity: The core indole-3-propionic acid structure is itself a potent neuroprotective agent due to its antioxidant properties. nih.gov SAR studies on related 3-substituted indolin-2-ones identified several highly potent neuroprotective compounds, indicating that modifications at the C3 position are critical. nih.gov The development of multifunctional agents for Alzheimer's suggests that combining the indole scaffold with other pharmacophores, like phenolic groups, can yield compounds with a broader range of beneficial activities, including anti-aggregation and metal chelation. nih.gov

Influence of N-Acetyl Group on Receptor Binding and Biological Activity

N-acylated indoles are integral motifs in numerous pharmaceuticals, such as the non-steroidal anti-inflammatory drug indomethacin, highlighting the importance of this functional group for biological activity. nih.gov The N-acylation of indoles is a chemically significant reaction, and various methods have been developed for its efficient execution. nih.govnih.govclockss.org The presence of the N-acetyl group can lead to a more defined conformational preference of the molecule, which can be crucial for fitting into the binding pocket of a receptor.

In some instances, N-substitution on the indole ring is a critical determinant of biological activity. For example, in a series of indole derivatives targeting the anti-apoptotic protein Mcl-1, the N-substituted indole scaffold was found to be a novel inhibitor. nih.gov Molecular modeling of these compounds indicated that the N-substituent is involved in key interactions within the binding site. nih.gov Similarly, for the marine-derived meridianin alkaloids, methylation of the indole nitrogen was found to be important for their kinase inhibitory and antiproliferative activities. nih.gov

However, the influence of N-acylation is context-dependent and can sometimes lead to a decrease in activity. For certain parthenolide-indole derivatives, the introduction of substituents on the nitrogen of the indole ring was not favorable for anti-proliferative activity. nih.gov The specific nature of the receptor or enzyme target dictates whether the N-acetyl group will contribute positively or negatively to the binding affinity and subsequent biological response. The acetyl group, being a hydrogen bond acceptor, can form specific interactions with amino acid residues in a receptor's binding site, potentially increasing the potency of the compound. Conversely, the steric bulk of the acetyl group might prevent the molecule from adopting the optimal conformation for binding, thereby reducing its activity.

Impact of Substitutions on the Indole Ring System

Substitutions on the fused benzene (B151609) ring of the indole system in this compound derivatives have a profound effect on their biological profiles. The position and nature of these substituents can modulate the electronic and steric properties of the entire molecule, influencing its ability to interact with specific biological targets.

Research on various indole derivatives has demonstrated that the introduction of substituents at specific positions of the indole ring can significantly enhance or diminish biological activity. For instance, the C-5 position of the indole ring has been identified as a key site for substitution to improve the anti-tumor activity of certain indole compounds. nih.gov In contrast, substitutions at the C-7 position have been shown to greatly reduce anti-proliferative activity in some cases. nih.gov

Halogenation of the indole ring is a common strategy to enhance biological activity. The introduction of halogen atoms can increase the lipophilicity of the compounds, which may improve their cell membrane permeability. nih.gov In the case of meridianin alkaloids, a single bromine substitution at the C-5 or C-6 position of the indole ring was found to considerably improve their potency as kinase inhibitors. nih.gov However, the effect of halogenation is highly dependent on the position and number of halogen atoms. For example, while a single bromine at C-5 or C-6 was beneficial, the presence of two bromine atoms slightly reduced the inhibitory potency. nih.gov Similarly, for meriolin derivatives, the addition of a bromine atom at C-5 led to a decrease in inhibitory activity against several protein kinases. nih.gov Fluorine-substituted derivatives have also been shown to be more potent than their chlorine-substituted counterparts in some series of indole compounds. researchgate.net

The introduction of a methoxy (B1213986) group on the indole ring has also been shown to have a significant impact on biological activity. The position of the methoxy group is crucial, with 5-methoxy and 6-methoxy substituted compounds demonstrating significantly stronger anti-tumor activity than unsubstituted analogs in certain studies. nih.gov

Table 1: Impact of Indole Ring Substitutions on Biological Activity

Substituent Position on Indole Ring Observed Effect on Biological Activity Reference Compound Class
Bromine C-5 or C-6 (single) Considerable improvement in potency Meridianins nih.gov
Bromine C-5 and C-6 (double) Slight reduction in inhibitory potency Meridianins nih.gov
Bromine C-5 Drop in inhibitory activity Meriolins nih.gov
Chlorine C-4 Decreased potency Meriolins nih.gov
Fluorine - More potent than chlorine-substituted derivatives 3-Substituted 1H-indole-2-carboxylic acids researchgate.net
Methoxy C-5 or C-6 Significantly stronger anti-tumor activity Celastrol-indole derivatives nih.gov
Methylpiperazine C-5 Enhanced anti-proliferative activity Parthenolide-indole derivatives nih.gov
Morpholine C-5 No significant anti-proliferative activity Parthenolide-indole derivatives nih.gov

Modifications of the Propanoic Acid Side Chain and Their Bioactivity Implications

Modifications to the propanoic acid side chain of this compound are a key strategy for fine-tuning the pharmacological properties of these derivatives. The carboxylic acid group is a primary site for modification, and changes to this functionality can significantly impact a compound's solubility, bioavailability, and interaction with target receptors.

One common modification is the esterification of the carboxylic acid. For instance, the conversion of indole-3-propionic acid (IPA) into a diester with curcumin (B1669340) resulted in a novel compound with inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in cognitive dysfunction. acs.org This demonstrates that the propanoic acid side chain can serve as a handle for creating hybrid molecules with unique biological activities. acs.org The antioxidant activity of such modified compounds has also been explored. acs.org

The propanoic acid side chain can also be a substrate for enzymatic transformations. For example, enzymes from the bacterium Caballeronia glathei that degrade indole-3-acetic acid have been shown to also convert indole-3-propionic acid and indole-3-butyric acid into corresponding hydroxylated derivatives. nih.gov This suggests that in a biological system, the propanoic acid side chain can be metabolized, leading to the formation of new compounds with potentially different biological effects.

The length and rigidity of the side chain are also important factors. Altering the number of methylene (B1212753) units in the alkyl chain can change the distance and orientation of the terminal functional group relative to the indole core, which can be critical for optimal interaction with a binding site. The introduction of unsaturation, such as a double bond, can rigidify the side chain and introduce specific geometric isomers (E/Z), which may exhibit different biological activities. For example, a series of (2E)-3-(1H-indol-3-yl)prop-2-en-1-one derivatives, which feature a modified and more rigid side chain, have been synthesized and evaluated for their antimicrobial activities. researchgate.net

Conformational Preferences and Bioactive Conformations

The indole ring itself is a relatively planar and rigid structure. However, the N-acetyl group and the propanoic acid side chain have multiple rotatable bonds, allowing the molecule to adopt a variety of conformations in solution. X-ray crystallography studies of related 3-acetyl indole derivatives have revealed that even in the solid state, different conformations can exist, highlighting the conformational flexibility of these molecules. researchgate.net

Computational methods, such as molecular docking, are frequently used to predict the likely bioactive conformations of indole derivatives. nih.gov These studies can provide insights into how a molecule fits into the active site of a protein and which functional groups are involved in key binding interactions. For example, in the development of indole-based inhibitors of Mcl-1, molecular modeling was used to understand how the compounds bind to specific "hot spots" on the protein surface. nih.gov Similarly, for a series of bis-indole compounds designed as HIV-1 fusion inhibitors, docking calculations revealed a consensus binding pose for the most active compounds, suggesting a common bioactive conformation. nih.gov

The conformational preferences of these molecules can be influenced by intramolecular interactions, such as hydrogen bonds, as well as by the surrounding solvent environment. The interplay of these factors determines the distribution of different conformations in a biological system and ultimately influences the compound's ability to effectively interact with its target and elicit a biological response.

Computational and in Silico Approaches in the Study of 3 1 Acetyl 1h Indol 3 Yl Propanoic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of newly designed molecules and optimizing lead compounds.

The development of predictive QSAR models is a foundational step in assessing the potential of compounds like 3-(1-Acetyl-1H-indol-3-yl)propanoic acid. For indole (B1671886) derivatives, these models have been successfully developed to predict a range of biological activities, including antimicrobial and anticancer effects. nih.govtandfonline.comnih.gov

The process typically involves compiling a dataset of indole compounds with known biological activities. Using specialized software, various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical equation that correlates these descriptors with the observed activity. nih.govtandfonline.com For instance, a QSAR study on 52 indole derivatives for antifungal activity against Candida albicans resulted in a robust model with a high correlation coefficient (R = 0.8879), indicating its predictive capability. tandfonline.com Similarly, models for 81 isatin (B1672199) and indole-based compounds have been developed to predict their inhibitory activity against the SARS CoV 3CLpro enzyme, demonstrating the broad applicability of this approach. nih.gov The reliability of these models is validated using statistical metrics like the coefficient of determination (R²), mean squared error (MSE), and the cross-validated R² (Q²). tandfonline.com

A critical outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors provide valuable insights into the structure-activity relationship (SAR), guiding the rational design of more potent molecules.

In a study of indole derivatives with antifungal properties, descriptors related to the molecule's electronic and topological features were found to be crucial. tandfonline.com The model revealed that activity increased with higher values for descriptors like HATS3p (Leverage-weighted autocorrelation of lag 3 / weighted by atomic polarizabilities) and MATS5e (Moran autocorrelation of lag 5 / weighted by atomic Sanderson electronegativities). Conversely, activity decreased with higher values for descriptors such as GATS8p (Geary autocorrelation of lag 8 / weighted by atomic polarizabilities) and G2e (2nd component accessibility directional WHIM index / weighted by atomic Sanderson electronegativities). tandfonline.com This suggests that specific distributions of polarizability and electronegativity across the molecular structure are key to antifungal action.

Table 1: Key QSAR Descriptors for Antifungal Activity of Indole Derivatives tandfonline.com
DescriptorTypeEffect on ActivityInterpretation
HATS3pAutocorrelationPositiveHigher values increase activity, related to atomic polarizabilities.
MATS5eAutocorrelationPositiveHigher values increase activity, related to atomic electronegativities.
RDF045Radial Distribution FunctionPositiveHigher values increase activity, related to the 3D arrangement of atoms.
GATS8pAutocorrelationNegativeHigher values decrease activity, related to atomic polarizabilities.
R7e+GETAWAYNegativeHigher values decrease activity, related to molecular geometry and electronegativity.
G2eWHIMNegativeHigher values decrease activity, related to molecular shape and electronegativity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as our compound of interest) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. nih.govnih.gov

Docking simulations are essential for visualizing how a compound like this compound might fit into the binding site of a biological target. The simulation software calculates the binding energy or a docking score, which estimates the binding affinity. A more negative score typically indicates a more favorable and stable interaction.

Table 2: Example Docking Scores of Indole-3-Propionic Acid (IPA) Derivatives with Biological Targets
CompoundTarget ProteinDocking Score (kcal/mol)Reference
Curcumin-IPA DiesterHuman Acetylcholinesterase (hAChE)-16.0 nih.govacs.org
Curcumin-IPA DiesterHuman Butyrylcholinesterase (hBChE)-11.41 nih.govacs.org
Indole-3-propionic acid (IPA)AKT1Not Specified researchgate.net
Indole-3-propionic acid (IPA)EGFRNot Specified researchgate.net
Indole-3-propionic acid (IPA)Calf Thymus DNANot Specified mdpi.com

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the target's binding pocket. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for stabilizing the complex.

For instance, structural studies on indole derivatives binding to tubulin, a target for anticancer drugs, have identified the key residues in the colchicine (B1669291) binding site that interact with the indole nucleus. nih.gov This information is invaluable for understanding the SAR at an atomic level and for designing new derivatives with improved binding and, consequently, higher efficacy. Similarly, simulations of indole-3-propionic acid binding to DNA identified interactions with specific base pairs in the minor groove as being crucial for complex formation. mdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. youtube.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability and conformational changes of the ligand-receptor complex in a simulated physiological environment.

MD simulations have been used to validate the stability of docked indole derivatives in their target's binding site. Studies on a curcumin-indole-3-propionic acid diester complexed with cholinesterase enzymes used 200-nanosecond simulations to confirm that the ligand remained stably bound within the active site. nih.govacs.org Analyses derived from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of the complex and the flexibility of different parts of the protein upon ligand binding. nih.gov These simulations confirmed that indole-3-propionic acid forms a stable complex with DNA and also validated its stable binding conformation with protein targets implicated in ovarian function. researchgate.netmdpi.com

Analysis of Conformational Stability and Flexibility

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations that are favorable for binding to a biological target. Conformational analysis of this compound is crucial for understanding its structural dynamics. The molecule possesses several rotatable bonds that grant it significant conformational flexibility.

The primary sources of this flexibility are the single bonds within the propanoic acid side chain and the bond connecting the acetyl group to the indole nitrogen. Rotation around these bonds allows the molecule to explore a wide conformational space. Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the potential energy surface of the molecule, identifying low-energy, stable conformers.

The C-N bond of the acetyl group.

The N-C bond linking the indole ring to the propanoic acid chain.

The C-C bonds within the propanoic acid side chain.

The relative orientation of the indole ring, the acetyl group, and the propanoic acid tail dictates the molecule's steric and electronic profile, which is a critical determinant of its interaction with protein targets.

Table 1: Key Rotatable Bonds in this compound
Bond NameAtoms InvolvedDescription
τ1C(carbonyl)-N(indole)Rotation of the acetyl group relative to the indole plane. This influences the accessibility of the indole nitrogen and the overall steric profile.
τ2C3(indole)-C(α)Rotation of the entire propanoic acid side chain relative to the indole ring.
τ3C(α)-C(β)Rotation within the propanoic acid chain, affecting the spatial position of the carboxylic acid group.
τ4C(β)-C(carboxyl)Rotation determining the orientation of the terminal carboxyl group, which is critical for forming hydrogen bonds.

Characterization of Dynamic Ligand-Protein Interactions

To understand the potential mechanism of action of this compound, it is essential to characterize its interactions with protein targets at an atomic level. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. Docking predicts the preferred binding orientation of the ligand within a protein's active site, while MD simulations provide insights into the stability of the ligand-protein complex and the dynamic nature of their interactions over time. nih.gov

For this compound, several types of interactions are anticipated:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The acetyl carbonyl oxygen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The indole ring and the aliphatic part of the propanoic acid chain can form favorable hydrophobic interactions with nonpolar residues in a protein's binding pocket.

π-Stacking: The aromatic indole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A study on the related compound, indole-3-propionic acid, revealed its binding to several proteins, where interactions with key residues were crucial for its biological effects. nih.gov The addition of the N-acetyl group in this compound would modify this interaction profile, potentially by introducing new steric constraints or an additional hydrogen bond acceptor site, which could alter target selectivity and affinity.

Table 2: Potential Ligand-Protein Interactions for this compound
Functional GroupType of InteractionPotential Interacting Amino Acid Residues
Carboxylic Acid (-COOH)Hydrogen Bonding, Ionic InteractionsArginine, Lysine, Histidine, Serine, Threonine
Indole Ringπ-Stacking, Hydrophobic InteractionsPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Acetyl Group (-C(O)CH₃)Hydrogen Bonding (acceptor), Steric InteractionsSerine, Threonine, Asparagine, Glutamine
Propanoic Chain (-CH₂CH₂-)Hydrophobic/Van der Waals InteractionsAlanine, Valine, Leucine, Isoleucine

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a cornerstone of rational drug design that distills the essential steric and electronic features of a molecule required for biological activity. researchgate.net A pharmacophore model for this compound and its analogs would typically include features such as a hydrogen bond acceptor (from the carboxylate and acetyl oxygens), a hydrogen bond donor (from the carboxylate proton), a hydrophobic region (the aliphatic chain), and an aromatic ring feature (the indole).

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This strategy allows for the rapid identification of diverse chemical scaffolds that might possess similar biological activity, providing new starting points for drug development. Structure-based virtual screening, which involves docking large libraries of compounds into the 3D structure of a target protein, is another powerful approach to discover new inhibitors. nih.gov

Table 3: Pharmacophoric Features of this compound
FeatureMolecular MoietyRole in Binding
Hydrogen Bond Acceptor (HBA)Carboxylic acid oxygen, Acetyl oxygenForms directed electrostatic interactions with H-bond donors on the protein.
Hydrogen Bond Donor (HBD)Carboxylic acid hydroxylForms directed electrostatic interactions with H-bond acceptors on the protein.
Aromatic Ring (AR)Indole ring systemEngages in π-stacking interactions with aromatic residues.
Hydrophobic (HY)Indole ring, Propanoic chainParticipates in non-specific hydrophobic interactions, often driving binding affinity.
Negative Ionizable (NI)Carboxylic acid (deprotonated)Forms salt bridges with positively charged residues like Lysine or Arginine.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules with high accuracy. researchgate.net For this compound, DFT calculations can provide valuable information about its electronic structure, reactivity, and spectroscopic properties.

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is invaluable for predicting how the molecule will interact with its biological target.

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors like electronegativity, chemical hardness, and softness, which provide quantitative measures of a molecule's reactivity. nih.gov

Studies on similar indole derivatives have successfully used DFT to elucidate reaction mechanisms and rationalize observed selectivities. acs.orgnih.gov Applying these methods to this compound would allow for a detailed prediction of its chemical behavior.

Table 4: Hypothetical DFT-Calculated Electronic Properties
PropertyDescriptionPredicted Significance
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.Likely localized on the electron-rich indole ring.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.May be distributed across the acetyl and carboxylic acid groups.
HOMO-LUMO Gap (eV)Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.A moderate gap would suggest a balance between stability and reactivity.
Dipole Moment (Debye)Measure of the overall polarity of the molecule.A significant dipole moment is expected due to the polar acetyl and carboxyl groups.
Chemical Hardness (η)Resistance to change in electron distribution.Related to the HOMO-LUMO gap; influences reactivity.

Integration of Computational Approaches with Experimental Data for Lead Optimization

The true power of computational chemistry is realized when it is integrated into an iterative cycle with experimental research. numberanalytics.comnih.gov This synergistic approach is central to modern lead optimization in drug discovery. ijpsjournal.comfrontiersin.org For this compound, this process would involve a continuous feedback loop between in silico modeling and laboratory validation. nih.gov

The process typically follows these steps:

Prediction: Computational models (docking, MD, QSAR) are used to predict the binding affinity and activity of this compound and a series of designed analogs.

Synthesis: The most promising compounds based on computational predictions are synthesized.

Experimental Testing: The synthesized compounds are tested in biological assays (e.g., enzyme inhibition, cell-based assays) to determine their actual activity and properties.

Analysis & Refinement: The experimental data are used to validate and refine the computational models. Structure-activity relationships (SAR) are established, providing insights into which chemical modifications enhance or diminish activity. nih.gov

Iteration: The refined models are used to design a new generation of compounds with predicted improvements in potency, selectivity, or pharmacokinetic properties, and the cycle repeats.

This integrated strategy ensures that research efforts are focused on the most promising molecules, significantly reducing the time and cost associated with bringing a new drug to market.

Table of Mentioned Compounds

Advanced Analytical Methodologies for the Characterization and Quantification of 3 1 Acetyl 1h Indol 3 Yl Propanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating 3-(1-Acetyl-1H-indol-3-yl)propanoic acid from impurities, starting materials, and other related substances. The choice between liquid and gas chromatography depends on the compound's physicochemical properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most prevalent techniques for the analysis of indole (B1671886) derivatives due to their high resolution, sensitivity, and applicability to non-volatile and thermally sensitive compounds like this compound. mdpi.comresearchgate.net

Developing a robust HPLC or UPLC method requires a systematic approach to optimize separation and detection. Validation, following established guidelines, ensures the method is reliable for its intended purpose.

Method Development: A typical approach involves screening different columns and mobile phase compositions to achieve optimal separation. For this compound, a reversed-phase (RP) method is standard. nih.gov The initial mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid additive like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comphenomenex.compensoft.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. nih.govpensoft.net

Method Validation: A validated method provides confidence in the analytical results. Key validation parameters, based on common practices for related compounds, are summarized below. pensoft.netresearchgate.netpensoft.netnih.govacs.org

Interactive Table: Typical HPLC/UPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaPurpose
Linearity (r²) ≥ 0.998Establishes a proportional relationship between analyte concentration and detector response over a specified range. nih.gov
Accuracy (% Recovery) 95% - 105%Measures the closeness of the experimental value to the true value. acs.org
Precision (% RSD) ≤ 2% for repeatability; ≤ 3% for intermediate precisionAssesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. pensoft.netmdpi.com
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. pensoft.net
Specificity Peak purity index > 0.99; No interference at the retention time of the analyteConfirms that the signal measured is from the analyte of interest and not from interfering compounds. pensoft.net

The success of an HPLC separation hinges on the appropriate selection of the stationary and mobile phases, which governs the interactions and differential migration of analytes through the column. phenomenex.com

Stationary Phase Selection: For indole derivatives, reversed-phase columns are the standard choice.

C18 (Octadecylsilane): This is the most widely used stationary phase due to its high hydrophobicity, providing strong retention for non-polar and moderately polar compounds like the indole ring system. mdpi.com A C18 column would be highly suitable for retaining this compound.

C8 (Octylsilane): A C8 phase is less retentive than C18 and can be advantageous when analyzing more hydrophobic indole derivatives that might be too strongly retained on a C18 column, leading to excessively long run times. nih.govnih.gov

Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with the aromatic indole ring, which can be useful for separating structurally similar isomers.

Mobile Phase Optimization: The mobile phase composition is a critical factor that is adjusted to achieve the desired retention and resolution. phenomenex.com

Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. phenomenex.com Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol.

Aqueous Component & pH Control: The aqueous part of the mobile phase typically contains an acid, such as formic acid, acetic acid, or trifluoroacetic acid (TFA). mdpi.compensoft.net For an acidic analyte like this compound, adding a small amount of acid (e.g., 0.1%) to the mobile phase suppresses the ionization of the carboxylic acid group. This results in a more retained, less polar species, leading to sharper peaks and more reproducible retention times. oup.com

Interactive Table: Example HPLC Optimization Strategies for Indole Derivatives

Stationary PhaseMobile Phase CompositionRationale & Expected Outcome
C18 (e.g., Waters XBridge C18) A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid (Gradient)Gold standard for indole acids. Formic acid ensures protonation of the carboxyl group, leading to good peak shape and retention. Gradient elution separates early-eluting polar impurities from the main analyte. mdpi.com
C8 (e.g., Symmetry C8) A: 10mM Phosphate Buffer, pH 3.0B: Methanol (Isocratic or Gradient)C8 provides less hydrophobic retention than C18, potentially shortening analysis time. A buffered mobile phase at low pH maintains a consistent, non-ionized state for the analyte. nih.gov
Phenyl-Hexyl A: Water + 0.1% TFAB: Acetonitrile (Gradient)Offers alternative selectivity based on π-π interactions with the indole ring. Useful if co-eluting impurities are an issue with standard C18/C8 phases.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography is a powerful separation technique, but its application to this compound is limited by the compound's low volatility and thermal instability due to the carboxylic acid group. Direct injection into a hot GC inlet would likely lead to decomposition rather than volatilization.

To analyze this compound by GC-MS, a chemical derivatization step is mandatory. nih.gov Derivatization converts the polar, non-volatile carboxylic acid into a more volatile and thermally stable ester. A common approach is silylation (e.g., using BSTFA) or esterification (e.g., using an alkyl chloroformate). nih.gov

Once derivatized, the compound can be analyzed on a low-to-mid polarity capillary column, such as one coated with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms). thepharmajournal.com The mass spectrometer detector provides definitive identification based on the fragmentation pattern of the derivatized molecule. While feasible, the additional sample preparation step makes GC-MS less direct and more labor-intensive than HPLC for this particular analyte.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound and elucidating its structure through controlled fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique, meaning it can generate gas-phase ions from a liquid solution with minimal fragmentation. wikipedia.orgnih.gov This makes it ideal for polar and thermally labile molecules like this compound. The analysis is typically coupled with liquid chromatography (LC-MS). nih.gov

For this compound, analysis can be performed in either positive or negative ion mode.

Negative Ion Mode ([M-H]⁻): Due to the acidic nature of the carboxylic acid group, deprotonation occurs readily, making negative ion mode highly sensitive. The expected pseudomolecular ion would be [M-H]⁻. uab.eduuab.edu

Positive Ion Mode ([M+H]⁺): Protonation can occur, likely on the indole nitrogen or the acetyl carbonyl oxygen, to form the [M+H]⁺ ion. massbank.eunih.gov

Tandem mass spectrometry (MS/MS) is used to gain structural information. The pseudomolecular ion is selected and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions. The fragmentation of the indole nucleus and its side chains provides a fingerprint for structural confirmation. nih.govscirp.org For N-acetylated indoles, characteristic losses can include the acetyl group and fragments related to the propanoic acid side chain. scirp.orgnih.gov

Interactive Table: Predicted ESI-MS and MS/MS Fragments for this compound (Molecular Weight: 231.24 g/mol )

Ion TypePredicted m/zProposed Identity/Origin
Parent Ion (Positive Mode) 232.1[M+H]⁺ (Protonated molecule)
Parent Ion (Negative Mode) 230.1[M-H]⁻ (Deprotonated molecule)
MS/MS Fragment (from [M+H]⁺) 186.1[M+H - C₂H₂O]⁺ (Loss of ketene (B1206846) from acetyl group)
MS/MS Fragment (from [M+H]⁺) 130.1[Indole-3-ethylene cation]⁺ (Cleavage of the propanoic acid side chain)
MS/MS Fragment (from [M-H]⁻) 186.1[M-H - CO₂]⁻ (Loss of carbon dioxide from carboxylate)
MS/MS Fragment (from [M-H]⁻) 144.1[Deprotonated N-acetylindole]⁻ (Cleavage of the propanoic acid side chain)

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation and quantification of this compound. In an MS/MS experiment, the protonated or deprotonated molecule (precursor ion) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. This process provides a fragmentation fingerprint that is unique to the molecule's structure.

For this compound (molecular weight: 231.25 g/mol ), the fragmentation pattern can be predicted based on its functional groups. Common fragmentation pathways would include:

Loss of the acetyl group: A neutral loss of 42 Da (-CH₂CO) from the precursor ion.

Loss of the carboxylic acid group: A neutral loss of 45 Da (-COOH) via decarboxylation.

Cleavage of the propanoic acid side chain: Breakage at the bond between the indole ring and the side chain, leading to characteristic indole-related fragments.

This fragmentation data is crucial for developing quantitative assays using methods like Multiple Reaction Monitoring (MRM). In MRM, specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity for quantifying the analyte in complex samples.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, serving as a definitive tool for its identification. For this compound, with the molecular formula C₁₃H₁₃NO₃, the theoretical exact mass can be calculated with high precision.

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. rsc.org This capability is invaluable for confirming the identity of the synthesized compound and for identifying it in complex biological or environmental samples. rsc.org

Ion Adduct Molecular Formula Theoretical Exact Mass (m/z)
[M+H]⁺C₁₃H₁₄NO₃⁺232.0968
[M+Na]⁺C₁₃H₁₃NNaO₃⁺254.0788
[M-H]⁻C₁₃H₁₂NO₃⁻230.0823
Data table generated based on the elemental composition of this compound.

Spectroscopic Methods for Structural Confirmation and Quantitative Analysis

Spectroscopic techniques are fundamental for the structural analysis of this compound, providing detailed information about its covalent bonding framework and electronic properties.

NMR spectroscopy is the most powerful method for de novo structure elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on the indole ring, the protons of the propanoic acid side chain, and the methyl protons of the acetyl group. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern and connectivity. For instance, the aliphatic protons of the propanoic acid chain would likely appear as two triplets. nih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. docbrown.info The carbonyl carbons of the acetyl and carboxylic acid groups would resonate at the downfield end of the spectrum (typically δ 170-180 ppm), while the aromatic carbons of the indole ring would appear in the δ 110-140 ppm region. docbrown.infowisc.edu The aliphatic carbons of the propanoic acid chain and the acetyl methyl group would be found at the upfield end of the spectrum. docbrown.info

Predicted NMR Data for this compound The following table contains predicted chemical shifts based on data from structurally similar compounds such as indole-3-propionic acid and 1-acetyl-indole derivatives. docbrown.inforesearchgate.nethmdb.caspectrabase.com

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~12.11H, s, -COOH
~8.2-7.25H, m, Ar-H
~3.12H, t, -CH₂-Ar
~2.72H, t, -CH₂-COOH
~2.63H, s, -C(O)CH₃

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H stretch (broad)3300 - 2500
Carboxylic AcidC=O stretch1720 - 1700
N-Acetyl AmideC=O stretch1680 - 1650
Aromatic RingC-H stretch3100 - 3000
Aliphatic ChainC-H stretch3000 - 2850
Aromatic RingC=C stretch1600 - 1450
IndoleC-N stretch1350 - 1250
Table compiled from general IR spectroscopy correlation tables and data for related indole and carboxylic acid compounds. mdpi.comrsc.orgresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophores. The indole ring system is the primary chromophore in this compound. An unconjugated indole system typically exhibits two main absorption bands. The first, stronger band (B band) appears around 220 nm, and a second, broader band with fine structure (L band) appears around 280 nm. The N-acetylation may cause a slight shift in these absorption maxima (λmax) compared to the unsubstituted indole-3-propanoic acid. This technique is particularly useful for quantitative analysis using the Beer-Lambert law.

Indole and its derivatives are well-known for their intrinsic fluorescence. nih.gov Upon excitation with UV light (typically in the range of its absorption, ~280 nm), this compound is expected to emit fluorescent light at a longer wavelength (typically in the 320-360 nm range). The specific excitation and emission maxima, quantum yield, and fluorescence lifetime are sensitive to the molecular environment and can be used for highly sensitive quantification. The N-acetyl group and the propanoic acid side chain can influence the fluorescence properties compared to the parent indole molecule.

Sample Preparation and Extraction Strategies for Complex Matrices

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that has become a cornerstone in bioanalytical chemistry. mdpi.comnih.gov It operates on the principle of partitioning an analyte between a solid stationary phase and a liquid mobile phase, allowing for the separation of the target compound from matrix interferences. chromatographyonline.com The selection of the appropriate SPE sorbent is crucial and is based on the analyte's functional groups and polarity. chromatographyonline.comalwsci.com Given that this compound is an acidic compound, anion exchange or mixed-mode sorbents are particularly effective. biotage.comsilicycle.com

A typical SPE protocol involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. chromatographyonline.com For acidic compounds like this compound, pH manipulation is a key factor in achieving optimal retention and elution. To enhance retention on a reversed-phase or mixed-mode sorbent, the sample is typically acidified to a pH at least two units below the pKa of the carboxylic acid group, ensuring it is in its neutral, non-ionized form. biotage.com Conversely, elution can be facilitated by using a solvent with a pH above the pKa, which converts the analyte to its more polar, ionized form.

Mixed-mode SPE, which combines both reversed-phase and ion-exchange retention mechanisms, can provide superior cleanup for complex matrices. chromatographyonline.com For instance, a mixed-mode cation-exchange (MCX) sorbent could potentially be used, although anion exchange is more directly applicable to acidic compounds. mdpi.com

Table 1: Representative Solid-Phase Extraction (SPE) Protocol for Acidic Indole Compounds from Plasma

StepProcedureRationale
Sorbent Selection Mixed-Mode Anion Exchange (e.g., Strata-X-A) or Reversed-Phase (e.g., C8, C18) mdpi.comProvides dual retention mechanism (hydrophobic and ionic) for enhanced selectivity of acidic compounds. chromatographyonline.com Reversed-phase retains the non-polar indole moiety.
Conditioning 1. Methanol (1 mL) 2. Water (1 mL)Wets the sorbent and activates the functional groups for interaction with the analyte. chromatographyonline.com
Sample Pre-treatment Acidify plasma sample (e.g., with 1% formic acid) to pH ~3. chromatographyonline.comTo ensure the carboxylic acid group is protonated (non-ionized), increasing its hydrophobicity and retention on the sorbent. biotage.com
Sample Loading Apply the pre-treated plasma sample to the SPE cartridge at a slow, controlled flow rate.Allows for sufficient interaction time between the analyte and the sorbent for effective retention.
Washing 1. 5% Methanol in water (1 mL) 2. Hexane (1 mL) (optional)To remove polar interferences and phospholipids, respectively, while the analyte of interest remains bound to the sorbent. mdpi.com
Elution 5% Ammonium hydroxide (B78521) in Methanol (1 mL)The basic pH deprotonates the carboxylic acid, making it ionic and facilitating its elution from the sorbent. The organic solvent disrupts hydrophobic interactions.
Post-Elution Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.To concentrate the analyte and ensure compatibility with the analytical column.

This table presents a generalized protocol. Optimization of sorbents, solvents, and volumes is essential for specific applications.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgyoutube.com For acidic compounds such as this compound, the efficiency of LLE is highly dependent on the pH of the aqueous phase. researchgate.netresearchgate.netquora.com

The fundamental principle involves adjusting the pH of the aqueous sample to suppress the ionization of the acidic analyte, thereby increasing its partitioning into the organic solvent. libretexts.org For this compound, the aqueous sample should be acidified to a pH well below its pKa. This protonates the carboxylic acid group, rendering the molecule more non-polar and thus more soluble in an organic solvent. researchgate.netresearchgate.net

The choice of the organic solvent is also critical. It should be immiscible with water, have a high affinity for the analyte, and be easily removable after extraction. Common solvents for extracting acidic compounds include ethyl acetate (B1210297), diethyl ether, and dichloromethane. libretexts.orgscielo.br Following extraction, the organic layer containing the analyte is separated, dried, and evaporated to concentrate the analyte before analysis. While generally less selective than SPE, LLE can be a cost-effective and efficient method for sample cleanup, especially when dealing with less complex matrices or when high throughput is not a primary concern. nih.gov

Table 2: Representative Liquid-Liquid Extraction (LLE) Protocol for Acidic Indole Compounds from an Aqueous Matrix

StepProcedureRationale
Sample pH Adjustment Acidify the aqueous sample (e.g., urine or diluted plasma) to pH 2-3 with a strong acid (e.g., HCl). researchgate.netresearchgate.netTo convert the carboxylate group of the analyte into its neutral carboxylic acid form, which is more soluble in organic solvents. libretexts.orgquora.com
Solvent Addition Add an equal or greater volume of a water-immiscible organic solvent (e.g., ethyl acetate). scielo.broregonstate.eduEthyl acetate is a moderately polar solvent that can effectively solvate the indolepropanoic acid derivative.
Extraction Vigorously mix the two phases (e.g., by vortexing for 1-2 minutes) and then allow the layers to separate. youtube.comTo facilitate the transfer of the analyte from the aqueous phase to the organic phase until equilibrium is reached.
Phase Separation Carefully collect the upper organic layer containing the analyte. Repeat the extraction on the aqueous layer with fresh organic solvent 1-2 more times.To maximize the recovery of the analyte. Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.
Drying Combine the organic extracts and dry over anhydrous sodium sulfate.To remove any residual water from the organic solvent, which can interfere with subsequent analysis.
Evaporation & Reconstitution Filter to remove the drying agent and evaporate the solvent under reduced pressure or a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase.To concentrate the extracted analyte and prepare it for injection into the analytical instrument.

This table illustrates a general LLE procedure. The choice of solvent and pH conditions should be optimized for the specific matrix and analytical requirements. mdpi.comnih.gov

Future Research Directions and Emerging Paradigms

Design and Synthesis of Novel Analogues with Improved Selectivity and Potency

The development of novel analogues of 3-(1-Acetyl-1H-indol-3-yl)propanoic acid is a promising avenue for enhancing its pharmacological profile. Future synthetic efforts could focus on several key modifications to improve selectivity and potency. For instance, the synthesis of new 1-acyloxyindole derivatives with various acylating agents could lead to compounds with improved chemical stability and biological activity. nih.gov The introduction of different substituents on the indole (B1671886) ring, such as halogens, has been shown to be effective in creating potent antibacterial agents. acs.org

Furthermore, the exploration of different N-alkyl substituents on the indole nitrogen could significantly impact antiproliferative activities. Studies have shown that short N-alkyl chains (C1 and C2) can exhibit notable antiproliferative effects, while longer chains (C3 and beyond) may lead to inactivation. nih.gov The synthesis of novel indole-3-carboxylic acid derivatives has also been shown to yield compounds with high affinity for various receptors, suggesting that modifications to the propanoic acid side chain of the target compound could lead to new therapeutic agents. nih.gov The design of multi-substituted 1-acyloxyindoles is another area of interest, with the goal of creating chemically stable compounds with meaningful biological activities. nih.gov

Exploration of Undiscovered Biological Targets and Pathways

While some biological activities of indole derivatives are well-documented, a vast landscape of potential molecular targets and pathways remains to be explored. Future research should aim to identify novel biological targets for this compound and its analogues. For example, indole compounds have been identified as having an affinity for proteins and nucleic acids, suggesting they could hinder DNA replication and protein synthesis. researchgate.net

The gut microbiota is a rich source of various indole derivatives, such as indole-3-acetic acid (IAA), indole-3-propionic acid, and tryptamine, which are metabolites of tryptophan. nih.gov These microbial indole compounds play diverse roles in eukaryotic systems, and understanding their interactions with host targets could reveal new therapeutic opportunities. nih.gov For instance, enzymes from Caballeronia glathei have been shown to degrade IAA and its derivatives, indicating a potential for enzymatic bioconversion of these compounds to modulate their activity. nih.govnih.gov

Furthermore, the structural similarity of indole derivatives to endogenous molecules like serotonin (B10506) and melatonin (B1676174) suggests the potential for interaction with a wide range of receptors and enzymes involved in neurotransmission and other physiological processes. wikipedia.org Investigational hallucinogens and entactogens, many of which are indole derivatives, are being studied for their therapeutic potential in various psychiatric conditions, highlighting the need to explore the neurological targets of compounds like this compound. wikipedia.org

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Indole Derivatives

Machine learning algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the efficacy and safety of new molecules. zenodo.org This approach can be particularly useful for screening large virtual libraries of indole derivatives to identify promising candidates for further experimental validation. nih.gov For example, machine learning models have been successfully used to identify new inhibitors of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy. nih.gov

The use of DNA-encoded libraries (DELs) in combination with machine learning presents a powerful strategy for exploring vast chemical spaces. selectscience.net By generating billions of uniquely barcoded compounds, researchers can efficiently screen for hits against a specific target and use the resulting data to train ML models that can predict even more potent and selective molecules. selectscience.net This iterative process of high-throughput screening and machine learning-guided design can significantly shorten the timeline for discovering new indole-based therapeutics. youtube.com

Development of Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve efficiency. researchgate.neteurekaselect.com Future research on this compound and its analogues should prioritize the development of sustainable synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions. tandfonline.comtandfonline.com

Microwave-assisted synthesis, for example, has emerged as a rapid, efficient, and environmentally friendly method for preparing indole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comtandfonline.com Multicomponent reactions (MCRs) also align with the principles of green chemistry by combining multiple starting materials in a single step, which increases atom economy and reduces waste. rsc.orgrsc.orgresearchgate.net

Other sustainable approaches include the use of ultrasound-assisted synthesis and nanocatalysts. researchgate.neteurekaselect.com The development of catalyst-free and chromatography-free methodologies further contributes to the green synthesis of functionalized indoles. acs.org Additionally, exploring carbonylative synthesis and functionalization of indoles can offer more environmentally friendly routes to these important heterocyclic compounds. beilstein-journals.orgnih.gov

Advanced Mechanistic Studies Using High-Throughput Screening and Omics Technologies

Omics technologies, such as genomics, proteomics, metabolomics, and transcriptomics, provide a comprehensive view of the molecular changes induced by a compound in a biological system. acs.orgnih.gov By integrating these multi-omics datasets, researchers can identify the specific pathways and networks that are modulated by an indole derivative, offering insights into its mechanism of action. frontiersin.org For example, omics approaches have been instrumental in understanding the complex interactions between plants and microbes, including the role of indole compounds in these relationships. nih.govmdpi.com

The application of these technologies to the study of fungal endophytes has also revealed a rich source of bioactive secondary metabolites, many of which are indole derivatives. researchgate.net By applying HTS and omics technologies to this compound, researchers can uncover its precise molecular targets and pathways, paving the way for its rational development as a therapeutic agent.

Q & A

Q. What synthetic methodologies are effective for preparing 3-(1-Acetyl-1H-indol-3-yl)propanoic acid, and how do reaction conditions impact yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or Michael addition reactions. For example, 3-bromopropanoic acid can react with 1-acetylindole derivatives under basic conditions. Temperature and catalyst selection are critical: using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base at -15°C can enhance stereoselectivity for E-isomers, while room-temperature reactions may yield mixed isomers . Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) or HPLC (e.g., C18 columns with acetonitrile/water-TFA gradients) ensures structural purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : To confirm regioselectivity (e.g., distinguishing N- vs. S-substitution in intermediates) and isomer ratios .
  • HPLC : For monitoring reaction progress and isolating E/Z isomers using reverse-phase columns .
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns, particularly for CoA-conjugated derivatives in metabolic studies .

Advanced Research Questions

Q. How can researchers optimize the E:Z isomer ratio during synthesis of acrylic acid derivatives like this compound?

  • Methodological Answer :
  • Catalyst Selection : DABCO promotes E-isomer dominance due to its steric and electronic effects on transition states .
  • Temperature Control : Lower temperatures (-15°C) reduce kinetic competition, favoring thermodynamically stable E-isomers .
  • Solvent Systems : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates, reducing side reactions .
  • Precursor Design : Using tert-butyl esters instead of methyl esters enhances stereochemical control during hydrolysis .

Q. What strategies mitigate steric hindrance during functionalization of the indole ring in this compound synthesis?

  • Methodological Answer :
  • Protecting Groups : Acetyl groups on the indole nitrogen prevent unwanted N-alkylation, directing reactivity to the C3 position .
  • Microwave-Assisted Synthesis : Accelerates reaction rates, reducing decomposition of sterically hindered intermediates .
  • Computational Modeling : DFT calculations predict favorable transition states for regioselective substitutions .

Q. How do electronic effects of substituents influence the biological activity of this compound?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., acetyl) on the indole ring enhance mitochondrial targeting by increasing hydrophobicity and CoA-conjugation efficiency .
  • In Vitro Assays : Hypoxia-reoxygenation models in cardiomyocytes assess cell-protective effects, with IC50 values correlating with substituent electronegativity .
  • Metabolic Stability : LC-MS/MS tracks β-oxidation rates in liver microsomes, revealing slower degradation for arylthio-substituted analogs .

Key Research Findings

  • Stereochemical Control : DABCO-catalyzed reactions at low temperatures yield >95% E-isomers, critical for mitochondrial uptake .
  • Biological Relevance : 3-(Arylthio)propanoic acids exhibit cardioprotective effects in hypoxia-reperfusion models (EC50 = 2.5 μM) .
  • Metabolic Pathways : β-oxidation of the propanoic acid chain releases active indole derivatives, validated via isotopic labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.